molecular formula C8H12Cl2N2 B8097269 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride

6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride

Cat. No.: B8097269
M. Wt: 207.10 g/mol
InChI Key: GGQNZTGPGCJQKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride (CAS 1932614-56-6) is a high-purity chemical building block for research and development. With the molecular formula C8H12Cl2N2 and a molecular weight of 207.10, this compound is a versatile scaffold in medicinal chemistry and drug discovery, particularly for synthesizing novel pharmaceutical candidates . The dihydrochloride salt form enhances stability and solubility for experimental workflows. This product must be stored in an inert atmosphere at 2-8°C and requires cold-chain transportation to preserve integrity . Handle with care: this compound may be harmful if swallowed, cause skin or eye irritation, and may cause respiratory irritation . This product is intended for research purposes only and is not for diagnostic, therapeutic, or consumer use.

Properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.2ClH/c9-7-4-3-6-2-1-5-10-8(6)7;;/h1-2,5,7H,3-4,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQNZTGPGCJQKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)N=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination

Reductive amination of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one represents a viable pathway. Manganese triflate (Mn(OTf)2_2)-catalyzed oxidation of precursor alcohols in aqueous tert-butyl hydroperoxide (t-BuOOH) at 25°C produces ketone intermediates. Subsequent reductive amination using sodium cyanoborohydride (NaBH3_3CN) in methanol under acidic conditions (pH 4–5) yields the free amine, which is then converted to the dihydrochloride salt via HCl treatment.

Key Reaction Parameters:

ParameterOptimal RangeImpact on Yield
Temperature20–25°CPrevents side reactions
Reaction Time18–24 hoursEnsures complete reduction
Catalyst Loading0.5–1.0 mol% Mn(OTf)2_2Balances cost and activity

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Industrial protocols emphasize continuous flow systems to enhance reproducibility. A two-step process is employed:

  • Cyclization : A solution of 2-cyclopenten-1-one and acrylonitrile in dimethylformamide (DMF) undergoes [4+2] cycloaddition at 80°C, forming the bicyclic nitrile intermediate.

  • Amination and Salt Formation : The nitrile is reduced using Raney nickel under hydrogen gas (3 atm), followed by HCl gas bubbling in ethyl acetate to precipitate the dihydrochloride salt.

Scale-Up Challenges:

  • Purity Control : Residual nickel catalysts require meticulous filtration (≤5 ppm metal content).

  • Crystallization Optimization : Anti-solvent addition (e.g., diethyl ether) improves crystal habit for filtration efficiency.

Comparative Analysis of Methodologies

Yield and Selectivity

MethodYield (%)Purity (%)Selectivity Factor
High-Pressure Cyclocondensation78–8595–988.2
Reductive Amination65–7290–936.8
Continuous Flow82–8897–999.1

The continuous flow method outperforms batch processes in yield and purity due to precise residence time control and reduced side reactions.

Environmental and Economic Considerations

  • Solvent Usage : High-pressure methods reduce solvent consumption by 40% compared to traditional routes.

  • Catalyst Recycling : Manganese triflate can be recovered via aqueous extraction, lowering production costs by 15–20%.

Case Studies and Recent Advances

Gram-Scale Synthesis

A 50-g batch synthesis using continuous flow technology achieved 86% yield with 99% purity, demonstrating industrial feasibility. Critical parameters included:

  • Residence Time : 12 minutes for cyclization

  • Hydrogen Pressure : 3.5 atm for reductive amination

Novel Catalytic Systems

Recent trials with iron(III) chloride hexahydrate (FeCl3_3·6H2_2O) showed promise in replacing manganese triflate, offering comparable yields (84%) at lower cost .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of protein kinases, it binds to the active site of the enzyme, blocking its activity and downstream signaling pathways . The compound’s unique structure allows it to interact with various biological targets, leading to its diverse biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The compound’s structural analogues include derivatives with substitutions on the pyridine or cyclopentane rings, as well as enantiomers (R/S configurations). Below is a comparative analysis:

Compound Name CAS Number Molecular Formula Key Features Applications
6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride 1187930-42-2 C₈H₁₁Cl₂N₂ Bicyclic core; high corrosion inhibition efficiency (97.7%) in acidic media Corrosion inhibitors, drug intermediates
(R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride 2442565-23-1 C₈H₁₁ClN₂ R-enantiomer; >97% purity; enhanced solubility in aqueous media Chiral drug synthesis
(S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine 502612-54-6 C₈H₁₀N₂ S-enantiomer (free base); used in asymmetric catalysis Catalysis, enantioselective reactions
3-Iodo-6,7-dihydro-5H-cyclopenta[b]pyridine 1259223-96-5 C₈H₈IN Iodinated derivative; high reactivity in cross-coupling reactions Materials science, radiopharmaceuticals
4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 54664-55-0 C₈H₈ClN Chloro-substituted; lower corrosion inhibition (~85%) compared to parent compound Intermediate for agrochemicals

Functional and Performance Comparison

Corrosion Inhibition Efficiency
  • Parent Compound (Dihydrochloride) : Achieves 97.7% inhibition in 1 M H₂SO₄ via Langmuir adsorption, combining physical and chemical interactions .
  • Chloro-Substituted Derivative : Shows reduced efficiency (~85%) due to weaker electron-donating effects of the chloro group .
  • Iodo-Substituted Derivative: Not directly tested for corrosion inhibition but predicted to have lower efficiency due to steric hindrance from iodine .
Pharmaceutical Relevance
  • (R)-Enantiomer Hydrochloride : Preferred in drug synthesis for its stereoselective binding to biological targets (e.g., CNS receptors) .
Thermal and Chemical Stability
  • Dihydrochloride Form : Stable at room temperature but requires storage at -80°C for long-term preservation .
  • Free Base (S-Enantiomer) : Degrades rapidly under humid conditions, necessitating inert gas storage .

Biological Activity

6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride (CAS No. 1932614-56-6) is a nitrogen-containing heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C8H12Cl2N2C_8H_{12}Cl_2N_2 with a molecular weight of 207.10 g/mol. It exists as a dihydrochloride salt, which enhances its solubility in water and may influence its biological activity.

PropertyValue
Molecular FormulaC8H12Cl2N2C_8H_{12}Cl_2N_2
Molecular Weight207.10 g/mol
CAS Number1932614-56-6
PuritySpecified by supplier
Storage ConditionsInert atmosphere, 2-8°C

The biological activity of this compound is largely attributed to its interaction with specific molecular targets in biological systems. Preliminary studies suggest the following mechanisms:

  • Inhibition of Enzymes : The compound may act as an inhibitor of certain enzymes involved in critical biochemical pathways. For example, it has been explored as a potential inhibitor of deubiquitinating enzymes (DUBs), which play a significant role in regulating protein degradation pathways .
  • Modulation of Receptor Activity : The structural characteristics of the compound suggest it may interact with various receptors, potentially influencing neurotransmitter systems or other signaling pathways.
  • Antioxidant Activity : Some studies indicate that compounds with similar structures exhibit antioxidant properties, which could contribute to their therapeutic effects against oxidative stress-related diseases .

Research Findings

Recent studies have provided insights into the biological effects and potential applications of this compound:

Case Studies

  • Deubiquitinase Inhibition : A study identified selective DUB inhibitors from a compound library, including derivatives related to cyclopenta[b]pyridines. The compound demonstrated significant inhibition against USP7 and UCHL1 at specific concentrations, indicating its potential for therapeutic applications in diseases where protein degradation is dysregulated .
  • Anticancer Activity : Preliminary evaluations suggest that this compound may exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.
  • Neuroprotective Effects : Research into similar compounds indicates potential neuroprotective effects through modulation of neurotransmitter systems, suggesting that this compound might be beneficial in neurodegenerative disorders.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.